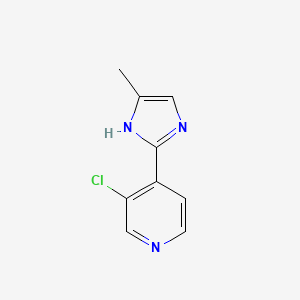

3-Chloro-4-(5-methyl-2-imidazolyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

3-chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine |

InChI |

InChI=1S/C9H8ClN3/c1-6-4-12-9(13-6)7-2-3-11-5-8(7)10/h2-5H,1H3,(H,12,13) |

InChI Key |

MPRSKIJKXNCINO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=C(C=NC=C2)Cl |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of the 3 Chloro 4 5 Methyl 2 Imidazolyl Pyridine Core

Reactivity of the Chloro Substituent

The chlorine atom at the 3-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity. Its reactivity is primarily exploited through nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and halogen-metal exchange, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a fundamental transformation. The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. Generally, the order of reactivity is 4-halo > 2-halo >> 3-halopyridine. This is because the attack of a nucleophile at the 2- or 4-position allows for the negative charge in the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. In contrast, nucleophilic attack at the 3-position does not allow for such delocalization, rendering the 3-halopyridines significantly less reactive.

For 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine, the chloro group at the 3-position is therefore expected to be relatively unreactive towards traditional SNAr reactions under standard conditions. However, the reaction can be facilitated by the use of strong nucleophiles, high temperatures, and polar aprotic solvents. The electronic properties of the imidazole (B134444) substituent can also influence the reactivity of the chloro group.

Table 1: General Reactivity Trends in SNAr of Halopyridines

| Position of Halogen | Relative Reactivity | Stabilization of Intermediate |

|---|---|---|

| 4- (para to N) | High | Negative charge delocalized onto nitrogen |

| 2- (ortho to N) | Moderate to High | Negative charge delocalized onto nitrogen |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the 3-chloropyridine (B48278) core. These reactions offer a milder alternative to SNAr and allow for the formation of a wide array of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 3-chloropyridine moiety with boronic acids or esters. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine (B1218219) ligands can facilitate the reaction. For 3-chloropyridines, ligands such as those from the Buchwald or Fu groups have proven effective. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 3-chloropyridine with an alkene. organic-chemistry.org This reaction is a versatile method for the synthesis of substituted pyridines with vinyl groups. The reaction conditions typically involve a palladium catalyst, a phosphine ligand, a base, and a polar aprotic solvent.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 3-chloropyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Sonogashira coupling is instrumental in the synthesis of pyridyl-alkyne derivatives, which are valuable intermediates in organic synthesis. The reaction is typically performed in the presence of a palladium catalyst, a copper(I) salt, and an amine base.

Table 2: Overview of Cross-Coupling Reactions on 3-Chloropyridine Moiety

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst + phosphine ligand | C-C (sp2-sp2 or sp2-sp3) |

| Heck | Alkene | Pd catalyst + phosphine ligand | C-C (vinyl-sp2) |

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

Halogen-metal exchange offers a route to functionalize the 3-position by converting the C-Cl bond into a C-metal bond, which can then react with various electrophiles. This is typically achieved by treating the 3-chloropyridine derivative with a strong organometallic base, such as an alkyllithium or a Grignard reagent, at low temperatures. The resulting lithiated or magnesiated pyridine species is a potent nucleophile and can be quenched with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups at the 3-position. nih.gov

The choice of the organometallic reagent and reaction conditions is crucial to avoid side reactions, such as addition to the pyridine ring. The presence of the imidazole substituent may also influence the regioselectivity of the metalation.

Functionalization of the Imidazole Ring

The imidazole ring of this compound offers multiple sites for functionalization, including the nitrogen atoms and the C-H bonds.

N-Alkylation and N-Arylation Strategies

The imidazole ring contains two nitrogen atoms, and in the case of 4(5)-substituted imidazoles, these are non-equivalent, leading to potential regioselectivity issues upon N-functionalization.

N-Alkylation: The N-H proton of the imidazole ring can be readily deprotonated by a base, and the resulting imidazolate anion can be alkylated with various alkyl halides or other electrophiles. Common conditions for N-alkylation include the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). fabad.org.tr The regioselectivity of alkylation (at N-1 versus N-3) can be influenced by steric and electronic factors of the substrate and the alkylating agent, as well as the reaction conditions.

N-Arylation: The N-arylation of imidazoles can be achieved through copper- or palladium-catalyzed cross-coupling reactions, often referred to as Ullmann or Buchwald-Hartwig reactions, respectively. mit.eduorganic-chemistry.org These methods allow for the introduction of a wide range of aryl and heteroaryl groups onto the imidazole nitrogen. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and controlling regioselectivity.

Table 3: Methods for N-Functionalization of the Imidazole Ring

| Reaction | Reagent | Conditions |

|---|---|---|

| N-Alkylation | Alkyl halide | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF) |

C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. For the imidazole ring in this compound, the C-H bonds are potential targets for direct modification.

The C2-H bond of imidazoles is generally the most acidic and can be deprotonated with a strong base to generate a nucleophilic carbene intermediate or a lithiated species, which can then react with electrophiles. However, in the target molecule, the C2 position is already substituted with the pyridyl group. The remaining C-H bond is on the methyl group at the C5 position.

Recent advances in transition-metal-catalyzed C-H activation have enabled the direct arylation, alkenylation, and alkylation of imidazole C-H bonds. rsc.org These reactions typically employ palladium, rhodium, or ruthenium catalysts and proceed via a variety of mechanisms, including concerted metalation-deprotonation and oxidative addition. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and directing groups. While specific examples on the 4-(5-methyl-2-imidazolyl)pyridine core are not abundant, the general principles of imidazole C-H functionalization suggest that derivatization at the available C-H positions is a feasible strategy. nih.gov

Modifications at the Methyl Group

The methyl group at the 5-position of the imidazole ring represents a handle for various chemical transformations. While specific literature on the derivatization of the methyl group for this compound is not extensively detailed, general synthetic methodologies for the functionalization of methyl groups on heterocyclic systems can be considered. These potential transformations could include oxidation, halogenation, or metalation followed by quenching with an electrophile.

For instance, oxidation could convert the methyl group into a hydroxymethyl, formyl, or carboxylic acid group, introducing new functionalities for further derivatization. Halogenation, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), could yield a halomethyl derivative, which is a versatile precursor for nucleophilic substitution reactions.

| Potential Transformation | Reagents/Conditions | Potential Product Functional Group |

| Oxidation | KMnO₄, SeO₂ | -CH₂OH, -CHO, -COOH |

| Free-Radical Halogenation | NBS, NCS with AIBN or light | -CH₂Br, -CH₂Cl |

| Deprotonation/Electrophilic Quench | Strong base (e.g., n-BuLi), then E⁺ | -CH₂-E (E = various electrophiles) |

| This table presents potential, generalized chemical transformations for a methyl group on a heterocyclic core, as direct experimental data for this compound is not available. |

Functionalization of the Pyridine Ring

The pyridine ring of this compound offers several avenues for functionalization, primarily centered around the versatile chloro substituent and the activation or deactivation properties of the existing groups.

Regioselectivity is a critical aspect of modifying the pyridine ring. The existing chloro and imidazolyl substituents direct incoming reagents to specific positions. For many 3-chloropyridine derivatives, functionalization can be achieved through the formation of pyridyne intermediates. nih.govrsc.orgrsc.org This technique involves regioselective lithiation followed by elimination of the chloro group to form a highly reactive 3,4-pyridyne. nih.govrsc.orgrsc.org The subsequent nucleophilic addition to this intermediate can proceed with high regioselectivity, allowing for the introduction of a substituent at the C-4 position, followed by an electrophilic quench at the C-3 position. nih.gov

Another key strategy involves transition-metal-catalyzed cross-coupling reactions. The chlorine atom at the C-3 position is a suitable handle for reactions like Suzuki-Miyaura, Stille, and Sonogashira couplings. researchgate.netnih.gov These reactions allow for the regioselective formation of carbon-carbon or carbon-heteroatom bonds at the C-3 position. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

The aforementioned regioselective techniques enable the introduction of a wide array of substituents onto the pyridine ring, significantly diversifying the parent scaffold.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. nih.gov

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl, heteroaryl, or vinyl groups.

Stille Coupling: Utilizes organostannanes to introduce a variety of carbon-based fragments.

Sonogashira Coupling: Employs terminal alkynes to install alkynyl substituents.

Buchwald-Hartwig Amination: Allows for the introduction of primary or secondary amines, leading to the formation of amino-pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the C-3 chloro substituent can be achieved with a range of nucleophiles, contingent on the substrate's reactivity.

Alkoxides/Thiolates: Introduction of alkoxy (-OR) or alkylthio (-SR) groups.

Amines: Synthesis of various amino-substituted derivatives.

Azides: Introduction of the azido (B1232118) group, which can be further transformed into an amine or participate in click chemistry.

| Reaction Type | Reagent Class | Substituent Introduced | Position |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Aryl | C-3 |

| Sonogashira Coupling | R-C≡CH | Alkynyl | C-3 |

| Buchwald-Hartwig Amination | R₂NH | Amino | C-3 |

| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, RS⁻) | Alkoxy, Alkylthio | C-3 |

| This table summarizes common functionalization reactions for chloro-pyridines; specific applicability to this compound would require experimental validation. |

Synthesis of Analogs and Hybrid Structures based on the this compound Scaffold

The derivatization strategies discussed above pave the way for the synthesis of a broad range of analogs and hybrid molecules built upon the this compound core. nih.gov The generation of such libraries is a cornerstone of medicinal chemistry and materials science.

Analog Synthesis: Analogs can be systematically synthesized by varying the substituents at the identified reactive sites. For example, a library of C-3 aryl derivatives can be created via Suzuki coupling with a diverse set of arylboronic acids. Similarly, modifications at the methyl group or the imidazole nitrogen can generate other series of analogs. This systematic variation allows for the exploration of structure-activity relationships (SAR).

Hybrid Structures: Hybrid molecules are designed by chemically fusing two or more pharmacophores or functional moieties to create a single entity with potentially enhanced or novel properties. mdpi.comnih.gov The this compound scaffold can serve as a foundation for such hybrids. For instance, a biologically active molecule could be tethered to the pyridine ring at the C-3 position (following a cross-coupling reaction) or to a functionalized derivative of the C-5 methyl group on the imidazole ring. nih.gov The design of these hybrids often aims to combine the properties of the parent molecules or to target multiple biological pathways simultaneously. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies for in Vitro Biological Activities

Design Principles for Scaffold Modification

The design of inhibitors based on the pyridinyl-imidazole scaffold is guided by its function as a bioisostere of purine, allowing it to act as a "hinge-binding" motif in many protein kinases. nih.govnih.govnih.gov The core design principles involve:

Scaffold Hopping: Utilizing the pyridinyl-imidazole or the isomeric imidazopyridine core as a replacement for other heterocyclic systems to improve potency and alter selectivity profiles. For instance, replacing a pyridazinone moiety with a pyrazolo[1,5-a]pyridine (B1195680) significantly enhanced potency against CSK kinase due to favorable hydrogen bonding interactions with hinge residues. nih.gov

Exploration of Substituent Vectors: The scaffold provides multiple vectors for chemical modification on both the pyridine (B92270) and imidazole (B134444) rings. Substituents are strategically placed to probe different pockets within a target's active site, such as solvent-exposed regions or deeper hydrophobic pockets, to enhance binding affinity and selectivity. acs.orgscienceopen.com

Modulation of Physicochemical Properties: Modifications are often aimed at improving properties such as solubility and metabolic stability. For example, introducing a pyridine nucleus into a larger molecule can improve water solubility due to its basicity. mdpi.com

The imidazopyridine framework is recognized for its wide range of biological activities, including anticancer, antibacterial, and antiviral properties, making it a focal point for the rational design of novel therapeutic agents. nih.govmdpi.com

Impact of Substituent Variation on In Vitro Biological Activity

The potency and selectivity of pyridinyl-imidazole derivatives are highly sensitive to the electronic and steric properties of substituents on the heterocyclic core.

Halogenation, particularly chlorination, is a critical strategy in the design of this class of compounds. The chlorine atom exerts a profound influence through a combination of steric, electronic, and hydrophobic effects, often leading to enhanced biological activity. chemrxiv.org

Enhanced Potency: In many kinase inhibitors, chloro groups on an adjacent phenyl ring or directly on the pyridine scaffold are indispensable for high potency. nih.gov For example, in a series of imidazo[1,2-a]pyridine (B132010) derivatives, the presence of a chlorine atom was found to enhance anti-mycobacterial potency, highlighting the crucial role of steric factors over electronic ones in determining activity. rsc.org Similarly, studies on imidazo[4,5-b]pyridines as antibacterial agents showed increased activity with a para-chloro substitution on a phenyl group. mdpi.com

Improved Selectivity: The strategic placement of chlorine atoms can confer selectivity for a specific target. In the development of fibroblast growth factor receptor (FGFR) inhibitors, the presence of two chloro groups on a phenyl ring was key for achieving selectivity over the vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov

Metabolic Stability: Optimization of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors led to the identification of a 6-chloro substituted derivative, compound 27e, which demonstrated a desirable set of in vitro properties, including high potency and metabolic stability, and was selected for further in vivo characterization. acs.org

| Compound/Analog Class | Modification | Key In Vitro Finding | Reference |

|---|---|---|---|

| Pyrazolopyridine Kinase Inhibitors | Addition of two chloro groups to phenyl ring | Crucial for activity against FGFR and selectivity over VEGFR2. | nih.gov |

| Imidazo[1,2-a]pyridine Anti-TB Agents | Substitution with Cl on the IP ring | Enhanced potency compared to Br substitution, suggesting a key steric role. | rsc.org |

| Imidazo[4,5-b]pyridine Antibacterials | para-Chloro on phenyl substituent | Increased activity against both Gram-positive and Gram-negative bacteria. | mdpi.com |

| Imidazo[4,5-b]pyridine Kinase Inhibitors | 6-Chloro substitution on the pyridine ring | Contributed to a potent and metabolically stable dual FLT3/Aurora kinase inhibitor profile. | acs.org |

The placement of methyl groups can significantly modulate biological activity, either by providing beneficial hydrophobic interactions or by causing detrimental steric clashes.

Enhancement of Activity: In certain contexts, methyl groups can enhance potency. For a series of antibacterial imidazo[4,5-b]pyridines, the introduction of a methyl group at the C5 position of the pyridine ring was found to boost activity against the tested bacterial strains. mdpi.com

Loss of Activity: Conversely, methylation can also be detrimental. In a series of pyrazolo[3,4-b]pyridine kinase inhibitors, methylation of the N-1 nitrogen, a position analogous to the imidazole NH in the title compound, led to a complete loss of activity. This underscores the critical role of this nitrogen as a hydrogen bond donor for interacting with the kinase hinge region. nih.gov

Steric and Lipophilic Effects: In the optimization of Aurora kinase inhibitors, various methylated heterocyclic substituents were explored. A 1,3-dimethyl-1H-pyrazol-4-yl group was identified as an optimal substituent, balancing potency, selectivity, and pharmacokinetic properties. acs.org However, in another series, a 1-methyl-1H-imidazol-5-yl derivative exhibited potent kinase inhibition but also showed significant off-target activity against the hERG channel. acs.org

| Compound/Analog Class | Modification | Key In Vitro Finding | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyridine Antibacterials | Methyl group at C5 position | Enhanced activity against tested bacterial strains. | mdpi.com |

| Pyrazolo[3,4-b]pyridine Kinase Inhibitors | Methylation of N-1 position | Complete loss of activity, indicating NH is a crucial H-bond donor. | nih.gov |

| Imidazo[4,5-b]pyridine Aurora Kinase Inhibitors | 1,3-dimethyl-1H-pyrazol-4-yl at R² | Identified as a preferred substituent for balancing potency and properties. | acs.org |

The linker and side chain components that are frequently attached to the pyridinyl-imidazole core play a vital role in defining the compound's interaction with the target protein beyond the hinge region.

Flexibility and Lipophilicity: SAR studies on imidazo[1,2-a]pyridine-based anti-tuberculosis agents explored various linkers (e.g., ether, amine) and side chains. These studies revealed that the lipophilicity and conformational flexibility of the side chain are more critical than its linearity for maintaining potent activity, as a flexible linker allows for optimal orientation and strong target binding. rsc.org

Linker Composition: In the development of anticancer agents, replacing a carbonyl linker between two aromatic rings with a cyanoimine linker led to an increase in biological activity. nih.gov

Macrocyclization: An advanced design strategy involves introducing a linker to cyclize the molecule. This macrocyclization approach can enhance binding affinity, improve selectivity, and overcome drug resistance by creating a more constrained and pre-organized conformation for binding. scienceopen.com For example, linking the 6-position of a pyridine ring to another part of the molecule was explored to create potent CDK2 inhibitors. scienceopen.com

| Compound/Analog Class | Linker/Side Chain Modification | Effect on In Vitro Activity | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine Anti-TB Agents | Introduction of flexible ether and amine linkers | Maintained excellent activity (MIC₈₀, 0.003–0.026 μM), highlighting the importance of side-chain flexibility. | rsc.org |

| 4-Substituted Thiazole Anticancer Agents | Replacement of carbonyl linker with cyanoimine | Increased antiproliferative potency. | nih.gov |

| Pyridine-based CDK2 Inhibitors | Macrocyclization via a linker at the pyridine 6-position | Resulted in a compound with superior potency (IC₅₀ = 0.09 nM). | scienceopen.com |

Pharmacophore Elucidation Based on In Vitro Data

A pharmacophore model defines the essential three-dimensional arrangement of molecular features necessary for biological activity. unina.it For the pyridinyl-imidazole class of compounds, particularly as kinase inhibitors, a general pharmacophore can be elucidated from SAR data.

Key Features: A typical pharmacophore model for an imidazopyridine-based inhibitor includes hydrogen bond donors, hydrogen bond acceptors, and hydrophobic or aromatic features. nih.gov

Hinge-Binding Elements: The pyridine nitrogen and the imidazole NH group are cornerstone features, typically forming one or two crucial hydrogen bonds with the "hinge" region of a kinase's ATP-binding site. nih.gov

Hydrophobic and Acceptor/Donor Sites: Substituents on the scaffold provide the hydrophobic and additional hydrogen bonding features that interact with other parts of the active site. A 3D-QSAR study on imidazopyridine B-Raf inhibitors generated a pharmacophore model containing two hydrogen bond acceptor atoms, three donor atoms, and three hydrophobic centers. nih.gov

The development of such models is essential for virtual screening campaigns to identify novel compounds with new skeletons and for guiding the rational design of more potent and selective inhibitors. nih.govdovepress.com

Molecular and Biochemical Mechanisms of Action in Vitro Investigations

Identification of Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)

There is currently no available scientific literature that identifies the specific molecular targets of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine. In vitro studies, such as radioligand binding assays, enzyme activity assays, or broad-based screening panels against a variety of enzymes, receptors, and ion channels, have not been reported for this compound. Consequently, its primary and secondary pharmacological targets are unknown.

Elucidation of Binding Interactions with Biomolecules

Detailed studies elucidating the binding interactions of this compound with any specific biomolecules are not present in the available literature. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular modeling, which are instrumental in visualizing and understanding the precise nature of compound-target interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions), have not been applied to this compound in any published research.

Modulation of Cellular Pathways and Signaling Cascades (In Vitro Cell-Based Assays)

The effect of this compound on cellular pathways and signaling cascades remains uninvestigated. There are no published in vitro cell-based assays, such as reporter gene assays, Western blotting for key signaling proteins, or measurements of second messenger levels, that would indicate how this compound might modulate cellular functions. As a result, its potential influence on pathways critical to cell proliferation, survival, inflammation, or other physiological processes has not been determined.

Enzyme Inhibition Kinetics and Binding Affinity (In Vitro Assays)

Quantitative data regarding the enzyme inhibitory activity and binding affinity of this compound are absent from the scientific record. Key parameters such as the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd), which are crucial for characterizing the potency and affinity of a compound for a particular enzyme or receptor, have not been determined or reported in any in vitro assays.

Computational Chemistry and Molecular Modeling of 3 Chloro 4 5 Methyl 2 Imidazolyl Pyridine

Conformational Analysis and Tautomerism Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine involves the study of the rotational barriers around its single bonds, particularly the bond connecting the pyridine (B92270) and imidazole (B134444) rings. This rotation dictates the relative orientation of the two heterocyclic systems, which in turn affects how the molecule can interact with a biological target. The substitution of a heteroatom in the ring can lead to sharp conformational switches. nih.gov

Furthermore, the imidazole ring of the compound can exist in different tautomeric forms. eklablog.com Tautomerism in the imidazole ring of histidine residues, for example, has been studied using 1H-NMR, which allows for the determination of microscopic pK values and the molar ratios of the different tautomers. nih.gov Annular tautomerism involves the migration of a proton between the two nitrogen atoms of the imidazole ring. eklablog.com For this compound, this would result in two principal tautomers. The relative stability of these tautomers can be assessed using computational methods, which is vital as each tautomer can exhibit different electronic properties and binding affinities.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. mdpi.complos.org

For instance, derivatives of imidazo[4,5-c]pyridine have been designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle regulation and a target for cancer therapy. nih.gov Molecular docking and dynamic studies of these derivatives have revealed the potential binding mechanisms and key interactions responsible for their potent inhibitory activity. nih.gov Similarly, thiazolo[3,2-a]pyridine derivatives have been investigated as potential inhibitors of α-amylase, an enzyme involved in diabetes, with docking studies showing strong binding affinities. plos.orgnih.gov For this compound, docking simulations could be employed to screen a variety of biological targets and to rationalize its observed biological activities by identifying key interactions, such as hydrogen bonds and van der Waals forces, with active site residues. mdpi.com

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 5b | 21 | HL60, A549, HCT116 |

| CYC202 | - | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. crpsonline.com QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of compounds with their known activities. chalcogen.ro

For derivatives of 3-Chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1-ylmethyl)- plos.orgnih.govcrpsonline.com thiadiazole-2-yl]-azetidin-2-one, QSAR studies have been used to establish a quantitative correlation between their structural features and antibacterial properties. chalcogen.ro Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to 2,4,5- and 2,3,4,5-substituted imidazoles to understand their role as modulators of P-glycoprotein mediated multidrug resistance. nih.gov For this compound, a QSAR model could be developed using a dataset of related compounds with known biological activities. Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives and for guiding the design of more potent analogues. researchgate.net The reliability of a QSAR model is often assessed by its cross-validated R² (q²) value. researchgate.net

| Parameter | Value |

|---|---|

| r² | 0.8940 |

| q² | 0.7648 |

| pred_r² | 0.8177 |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations are widely employed to determine the electronic properties and reactivity of molecules. uctm.edumdpi.com For this compound, DFT can be used to calculate key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface and help predict sites for electrophilic and nucleophilic attack. nih.govmdpi.com For a related compound, 8-chloro-3-((3-chlorobenzyl)thio)- plos.orgcrpsonline.comuctm.edutriazolo[4,3-a]pyridine, DFT calculations have shown that the LUMO is primarily located on the 1,2,4-triazolo[4,3-a]pyridine ring, indicating its electron-accepting capability. mdpi.com Similar calculations for this compound would provide valuable insights into its reactivity and potential interaction mechanisms.

| Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| B3LYP | -6.4016 | -1.6065 | 4.7951 |

| B3PW91 | -6.8662 | -0.8346 | 6.0316 |

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow for the study of the dynamic behavior of a ligand-protein complex over time, providing a more realistic representation of the interactions than static docking poses. plos.org

In a study of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents, MD simulations were used to confirm the stability of the ligand-protein complex predicted by molecular docking. plos.orgnih.gov The Root-Mean-Square Deviation (RMSD) of the complex was monitored over the simulation time to assess its stability. plos.orgnih.gov Furthermore, Root-Mean-Square Fluctuation (RMSF) analysis can identify which amino acid residues of the protein are interacting with the ligand. nih.gov For this compound, MD simulations of its complex with a biological target would provide valuable information on the stability of the binding and the key residues involved in the interaction, which is crucial for understanding its mechanism of action and for guiding lead optimization. nih.gov

Coordination Chemistry and Catalytic Applications

Ligand Properties of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine and Its Derivatives

The ligand characteristics of this compound are dictated by the electronic and steric interplay of its constituent pyridine (B92270) and imidazole (B134444) rings, along with its chloro and methyl substituents. Imidazopyridine derivatives are known to be versatile and unique in their coordination to metal ions, offering structural flexibility and tunable properties. mdpi.com They can act as monodentate ligands or, with appropriate functionalization, as chelating or polydentate ligands. mdpi.com

Formation of Metal Complexes (e.g., with Transition Metals)

The ability of pyridine and imidazole moieties to coordinate with a wide range of metal ions is well-documented. mdpi.com Specifically, imidazopyridine-based ligands have been successfully used to synthesize complexes with various first- and second-row transition metals. mdpi.com The formation of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

While specific studies on this compound are not extensively detailed in the current literature, the general behavior of similar imidazopyridine ligands provides a strong indication of its complex-forming capabilities. For instance, related 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligands have been shown to form stable complexes with palladium(II) and platinum(II). rsc.org In these cases, the ligands act as N,N-bidentate chelators, coordinating to the metal center through the pyridyl nitrogen and a nitrogen atom from the imidazopyridine core. rsc.org It is highly probable that this compound would form analogous complexes with a variety of transition metals such as copper, zinc, nickel, and cobalt, which are known to coordinate readily with nitrogen-based heterocyclic ligands. rsc.orgresearchgate.net

Role of Imidazopyridine Ligands in Catalysis (e.g., Homogeneous or Heterogeneous)

Metal complexes bearing imidazopyridine ligands have shown significant promise in the field of catalysis. mdpi.com The versatility of these ligands allows for the fine-tuning of the electronic and steric environment around the metal center, which is crucial for catalytic activity and selectivity. Both homogeneous and heterogeneous catalytic systems have been developed using imidazopyridine-based complexes. researchgate.net

In homogeneous catalysis, the solubility of the metal complex in the reaction medium is key. The organic nature of the imidazopyridine ligand facilitates this, and such complexes have been explored in various organic transformations. For example, copper-catalyzed systems have been employed for the synthesis of imidazo[1,2-a]pyridines themselves, showcasing the ligand's role in facilitating carbon-nitrogen and carbon-carbon bond formation. rsc.org Palladium complexes with related ligands have demonstrated catalytic activity in cross-coupling reactions. beilstein-journals.org

For heterogeneous catalysis, the imidazopyridine ligand can be functionalized to allow for immobilization on a solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For instance, copper supported on titania has been used as a recyclable catalyst for the synthesis of imidazo[1,2-a]pyridines. rsc.org While direct catalytic applications of this compound complexes have yet to be reported, the established catalytic utility of the broader imidazopyridine family suggests a fertile ground for future research.

Spectroscopic and Structural Characterization of Coordination Compounds

The characterization of metal complexes is essential to understand their structure and bonding, which in turn correlates with their reactivity and potential applications. A suite of spectroscopic and analytical techniques is typically employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal center. Changes in the vibrational frequencies of the C=N and C=C bonds within the pyridine and imidazole rings upon complexation can be observed. Additionally, the appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons on the ligand are expected to change upon coordination to a metal ion due to the alteration of the electronic environment.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes can provide insights into the d-d transitions of the metal center and charge-transfer bands between the metal and the ligand. These data are useful for determining the coordination geometry around the metal ion.

Below is a table summarizing the typical characterization data for imidazopyridine-type metal complexes, which would be anticipated for complexes of this compound.

| Technique | Observation | Information Gained |

| IR Spectroscopy | Shift in ν(C=N) and ν(C=C) bands; New bands in far-IR | Confirmation of coordination; M-N bond formation |

| NMR Spectroscopy | Downfield or upfield shift of ligand proton and carbon signals | Ligand environment in solution; Confirmation of binding |

| UV-Vis Spectroscopy | d-d transition bands; Metal-to-Ligand Charge Transfer (MLCT) bands | Electronic structure; Coordination geometry |

| X-ray Crystallography | Precise bond lengths and angles; Overall molecular structure | Definitive solid-state structure; Coordination number and geometry |

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Utility in the Construction of Advanced Heterocyclic Systems

The unique arrangement of a chloro-substituted pyridine (B92270) ring linked to a methyl-imidazole moiety in 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine offers synthetic chemists a powerful tool for the elaboration of intricate heterocyclic frameworks. The chlorine atom at the 3-position of the pyridine ring can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

For instance, in analogous systems, chloro-substituted pyridines are known to undergo reactions to form more complex fused heterocyclic systems. While direct research on this compound is not extensively documented in publicly available literature, the reactivity of similar compounds suggests its potential utility. For example, the synthesis of azetidin-2-one (B1220530) derivatives has been achieved using a related compound, 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholinomethyl)-1-phenylazetidin-2-one, demonstrating the capability of chloro-imidazolyl-pyridines to act as precursors to complex polycyclic structures. researchgate.net The presence of the imidazole (B134444) ring also provides additional sites for substitution or for directing the regioselectivity of reactions on the pyridine ring.

The reactivity of the pyridine nitrogen and the imidazole nitrogens can be strategically exploited to build fused ring systems. For example, intramolecular cyclization reactions can be envisioned where a substituent introduced at the chloro position reacts with one of the nitrogen atoms of the imidazole ring to form a novel bicyclic or tricyclic system. The methyl group on the imidazole ring can also be functionalized to further expand the molecular complexity.

Precursor for Privileged Scaffolds

In the field of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. Both the pyridine and imidazole rings are considered privileged structures due to their frequent occurrence in biologically active compounds and approved drugs. nih.govresearchgate.net The combination of these two pharmacophoric units in a single molecule, as seen in this compound, makes it an attractive starting material for the synthesis of novel therapeutic agents.

The pyridine scaffold is a key component in numerous antibacterial agents and other pharmaceuticals. nih.gov Its ability to form hydrogen bonds and engage in pi-stacking interactions contributes to its binding affinity with various enzymes and receptors. Similarly, the imidazole ring is a fundamental component of many biologically active molecules and is known to be a versatile scaffold in drug discovery. mdpi.com

By utilizing this compound as a starting material, medicinal chemists can readily access a library of compounds with potential biological activity. The chloro substituent provides a convenient handle for introducing diversity into the molecule through various chemical transformations, leading to the generation of new chemical entities for screening against a range of diseases.

Table 1: Examples of Privileged Scaffolds Derived from Pyridine and Imidazole Cores

| Privileged Scaffold | Biological Target Examples | Therapeutic Area Examples |

| Imidazo[1,2-a]pyridine (B132010) | Kinases, G-protein coupled receptors | Oncology, Neurology |

| Pyrazolo[3,4-d]pyrimidine | Kinases | Oncology |

| Thieno[2,3-d]pyrimidine | Dihydrofolate reductase | Infectious Diseases |

| Piperidine | Various enzymes and receptors | Oncology, Neurology |

This table presents examples of privileged scaffolds that can be conceptually derived from precursors containing pyridine and imidazole moieties, highlighting the potential of this compound as a starting point for such structures.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. Functionalized pyridines are often key components in MCRs for the synthesis of various heterocyclic systems.

While specific examples of this compound in MCRs are not readily found in the literature, its structural features suggest its potential as a valuable reactant. For instance, the pyridine nitrogen can act as a nucleophile or a base, and the chloro substituent can be involved in subsequent cyclization or cross-coupling steps. MCRs are frequently employed in the synthesis of fused imidazole-containing heterocycles, such as imidazo[1,2-a]pyridines. researchgate.net In these reactions, a substituted 2-aminopyridine (B139424) is a common starting material. It is conceivable that this compound could be modified to an aminopyridine derivative and subsequently used in such MCRs.

The reactivity of related 3-chloropyridines, which can undergo regioselective difunctionalization via 3,4-pyridyne intermediates, further underscores the potential for this compound to be used in complex, one-pot transformations to generate highly substituted pyridine derivatives. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-chloro-4-(5-methyl-2-imidazolyl)pyridine is a critical first step for any further investigation. Future research should focus on developing efficient, scalable, and environmentally benign synthetic routes. Several strategies can be envisioned based on established methodologies for the synthesis of related pyridine (B92270) and imidazole (B134444) derivatives.

One potential approach involves the construction of the imidazole ring onto a pre-functionalized pyridine core. For instance, a synthetic pathway could commence with a suitable 4-amino-3-chloropyridine (B195901) derivative, which could then undergo a cyclization reaction with a reagent that provides the 5-methyl-imidazolyl moiety.

Another viable strategy is the formation of the pyridine ring as the final step. This could involve the synthesis of a suitably substituted imidazole precursor that is then used in a ring-forming reaction to construct the 3-chloro-4-substituted pyridine. Tandem reactions, which allow for the formation of multiple bonds in a single operation, could offer an elegant and efficient approach to the imidazo[4,5-b]pyridine core, which is structurally related. acs.org

Furthermore, modern synthetic techniques such as microwave-assisted synthesis could be explored to accelerate reaction times and improve yields. nih.gov The development of a robust and versatile synthetic protocol will be fundamental for accessing not only the target compound but also a diverse range of analogues for structure-activity relationship (SAR) studies.

| Potential Synthetic Strategy | Key Starting Materials | Reaction Type | Potential Advantages |

| Imidazole ring formation | 4-Amino-3-chloropyridine derivative | Cyclization | Convergent synthesis |

| Pyridine ring formation | Substituted methyl-imidazole precursor | Annulation | Access to diverse pyridine substitutions |

| Cross-coupling reactions | Halogenated pyridine and metallated imidazole | Suzuki or Stille coupling | Modular and flexible |

| Tandem/One-pot reactions | Simple precursors | SNAr/Reduction/Cyclization | High efficiency and sustainability acs.org |

Identification of New Molecular Targets and Pathways for In Vitro Studies

The pyridine and imidazole moieties are privileged structures in medicinal chemistry, appearing in numerous approved drugs. This suggests that this compound and its derivatives could interact with a variety of biological targets.

Computational methods, such as molecular docking and pharmacophore modeling, can be employed as an initial screening tool to identify potential protein targets. nih.gov By comparing the structure of this compound with known ligands of various receptors, enzymes, and ion channels, a prioritized list of potential targets can be generated for subsequent in vitro evaluation. For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been investigated as inhibitors of cyclin-dependent kinase 9 (CDK9). rsc.org

High-throughput screening (HTS) of the compound against large panels of biological targets would be a more direct, albeit resource-intensive, approach to identify novel activities. Phenotypic screening, where the effect of the compound on cell behavior is observed without a preconceived target, could also uncover unexpected therapeutic applications.

| Potential Target Class | Rationale | Examples of Related Inhibitors |

| Kinases | Pyridine and imidazole are common kinase inhibitor scaffolds. | Imidazo[1,2-a]pyridines (e.g., CDK9 inhibitors) rsc.org |

| G-protein coupled receptors (GPCRs) | Imidazole derivatives are known to interact with various GPCRs. | Histamine receptor antagonists |

| Ion Channels | Substituted pyridines can modulate ion channel activity. | Calcium channel blockers |

| Enzymes | The imidazole ring can act as a metal chelator or a catalytic residue mimic. | Carbonic anhydrase inhibitors |

Application of Advanced Computational Techniques (e.g., AI-driven drug discovery for in vitro activity prediction)

In silico models can be trained on large datasets of known compounds and their biological activities to predict the potential therapeutic applications of this new molecule. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate structural features with specific biological effects. mdpi.com

| Computational Technique | Application | Expected Outcome |

| Molecular Docking | Prediction of binding mode and affinity to protein targets. nih.gov | Identification of high-priority targets for in vitro testing. |

| Pharmacophore Modeling | Identification of key structural features for biological activity. | Design of new derivatives with enhanced activity. |

| Machine Learning (e.g., QSAR) | Prediction of biological activity and physicochemical properties. mdpi.com | Prioritization of compounds for synthesis and testing. |

| Generative AI | De novo design of novel analogues with desired properties. neurosciencenews.com | Expansion of chemical space around the core scaffold. |

Exploration of New Derivatization Chemistries

The this compound scaffold offers multiple sites for chemical modification, allowing for a systematic exploration of structure-activity relationships. The chlorine atom on the pyridine ring is a versatile handle for various chemical transformations.

Nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the chlorine with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups at the 3-position of the pyridine ring. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, can be used to form new carbon-carbon and carbon-heteroatom bonds at the chloro-position.

The imidazole ring also presents opportunities for derivatization. The N-H of the imidazole can be alkylated or acylated to introduce various substituents. The methyl group at the 5-position could potentially be functionalized, although this would likely require more forcing conditions.

Combinatorial Library Design and Synthesis based on the Scaffold

The development of a combinatorial library based on the this compound scaffold would enable the rapid generation of a large number of diverse analogues for biological screening. By systematically varying the substituents at different positions of the molecule, a comprehensive understanding of the structure-activity relationships can be obtained.

Solid-phase synthesis could be a particularly effective strategy for the construction of such a library. acs.org By attaching the core scaffold to a solid support, excess reagents and byproducts can be easily removed by filtration, simplifying the purification process and allowing for the parallel synthesis of many compounds. DNA-encoded libraries are another powerful technology for exploring vast chemical space. researchgate.net

The design of the library should be guided by computational predictions and a thorough understanding of the synthetic accessibility of the desired compounds. The resulting library of compounds can then be screened against a panel of biological targets to identify novel hits for further optimization.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

- Substitution : Reacting a chlorinated pyridine precursor (e.g., 3-chloro-4-fluoronitrobenzene) with an imidazole derivative under alkaline conditions to introduce the imidazole moiety .

- Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines, ensuring controlled pH to avoid side reactions .

- Purification : Column chromatography or recrystallization to isolate the product.

- Optimization : Adjusting catalysts (e.g., Pd/C for hydrogenation), solvent polarity, and temperature gradients during reflux (e.g., 80–100°C in pyridine) improves yield and purity .

Q. How can the structure of this compound be rigorously characterized?

- Spectroscopic Analysis :

- IR Spectroscopy : Identify functional groups (e.g., C=N stretching in imidazole at ~1574 cm⁻¹) .

- NMR : ¹H NMR (400 MHz, DMSO-d6) resolves aromatic protons (δ 7.5–8.8 ppm for pyridine/imidazole rings) and methyl groups (δ 2.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 223.05) .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values.

Q. What strategies are effective for designing analogs of this compound?

- Structural Modifications :

- Heterocycle Variation : Replace the imidazole with triazole or thiazole rings to alter electronic properties .

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 5-position to modulate reactivity .

- Synthetic Routes : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloro substituent in nucleophilic substitution reactions?

- Mechanistic Studies :

- Kinetic Isotope Effects : Deuterated solvents (e.g., DMSO-d6) reveal transition-state character during SNAr reactions .

- Computational Modeling : DFT calculations predict activation energies for substitution at the 3-chloro position, highlighting steric effects from the imidazole group .

- Experimental Validation : Monitor reaction intermediates via LC-MS to confirm proposed pathways .

Q. How can structure-activity relationships (SAR) guide the development of bioactive derivatives?

- SAR Framework :

- Imidazole Modifications : 5-Methyl substitution enhances lipophilicity, improving membrane permeability in cell-based assays .

- Pyridine Functionalization : Adding hydroxyl groups at the 4-position increases hydrogen-bonding potential with target proteins .

Q. How can contradictions in biological activity data be resolved?

- Orthogonal Assays :

- Compare results from in vitro (e.g., receptor binding) and in silico (molecular docking) studies to identify assay-specific artifacts .

- Validate target engagement via CRISPR knockouts or competitive binding assays .

Q. What computational tools are suitable for predicting binding modes with biological targets?

- Docking Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.